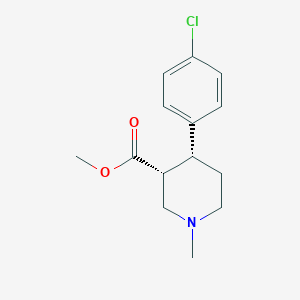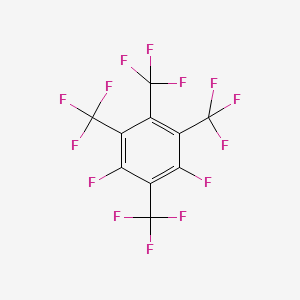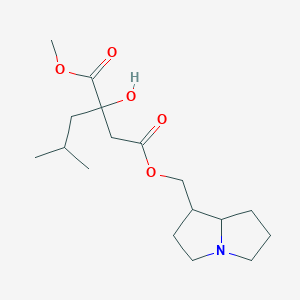
(1S,2S)-N,N'-Diboc-1,2-cyclohexanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-N,N'-二Boc-1,2-环己烷二胺是一种手性二胺化合物,广泛应用于有机合成。其特点是在环己烷二胺的氮原子上连接两个叔丁氧羰基(Boc)保护基。该化合物以其稳定性和易于处理而闻名,使其成为各种化学反应中宝贵的试剂。
准备方法
合成路线和反应条件
(1S,2S)-N,N'-二Boc-1,2-环己烷二胺的合成通常涉及用叔丁氧羰基(Boc)基保护(1S,2S)-1,2-环己烷二胺。一种常见的方法是用二叔丁基碳酸酯(Boc2O)在三乙胺等碱的存在下与(1S,2S)-1,2-环己烷二胺反应。反应通常在二氯甲烷等有机溶剂中于室温下进行。所得产物然后通过重结晶或柱层析纯化。
工业生产方法
在工业环境中,(1S,2S)-N,N'-二Boc-1,2-环己烷二胺的生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和自动化系统来精确控制反应条件。纯化步骤可能包括蒸馏、结晶和过滤,以确保最终产品的纯度和收率高。
化学反应分析
反应类型
(1S,2S)-N,N'-二Boc-1,2-环己烷二胺会发生各种化学反应,包括:
取代反应: Boc保护基可以在酸性条件下选择性地去除,以生成游离二胺。
还原反应: 该化合物可以被还原形成不同的衍生物,具体取决于所用试剂。
氧化反应: 氧化会导致环己烷环上形成不同的官能团。
常用试剂和条件
酸性条件: 三氟乙酸 (TFA) 通常用于去除 Boc 保护基。
还原剂: 氢化锂铝 (LiAlH4) 可用于还原反应。
氧化剂: 高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 用于氧化反应。
主要形成的产物
游离二胺: 去除 Boc 基团会生成(1S,2S)-1,2-环己烷二胺。
还原衍生物: 还原反应可以生成各种胺衍生物。
氧化产物: 氧化可以在环己烷环上引入羟基或羰基。
科学研究应用
(1S,2S)-N,N'-二Boc-1,2-环己烷二胺在科学研究中具有多种应用:
化学: 它被用作合成复杂有机分子的手性构件。
生物学: 该化合物用于研究酶机制和蛋白质-配体相互作用。
医药: 它作为医药合成的中间体,特别是那些需要手性胺功能的医药。
工业: 该化合物用于生产农用化学品、染料和聚合物。
作用机制
(1S,2S)-N,N'-二Boc-1,2-环己烷二胺的作用机制涉及它在各种化学反应中作为手性配体或催化剂的能力。Boc保护基提供了空间位阻,这会影响反应的选择性和结果。该化合物可以与金属离子配位,形成促进催化过程的配合物。所涉及的分子靶标和途径取决于具体的应用和反应条件。
相似化合物的比较
类似化合物
(1R,2R)-N,N'-二Boc-1,2-环己烷二胺: (1S,2S)-N,N'-二Boc-1,2-环己烷二胺的对映异构体,用于类似的应用,但具有不同的立体化学性质。
N,N'-二Boc-1,2-二氨基环己烷: 一种具有类似保护基但立体化学不同的相关化合物。
N,N'-二Boc-1,2-二氨基乙烷: 一种较小的具有 Boc 保护基的二胺,用于不同的合成应用。
独特性
(1S,2S)-N,N'-二Boc-1,2-环己烷二胺由于其特定的立体化学而具有独特性,这赋予了其独特的手性性质。这使其在不对称合成和手性催化中特别有价值,因为试剂的立体化学会极大地影响反应的结果。
属性
分子式 |
C16H30N2O4 |
|---|---|
分子量 |
314.42 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |
InChI |
InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) |
InChI 键 |
VHCGSTKNYQISER-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



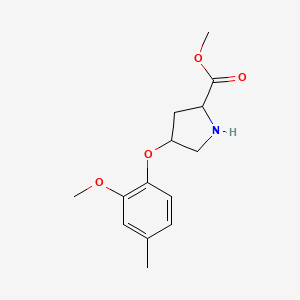

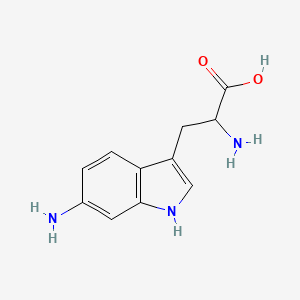
![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)
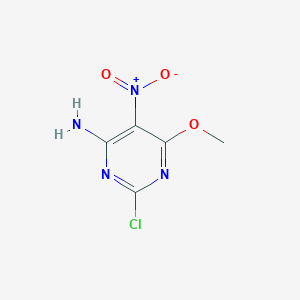
![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)
